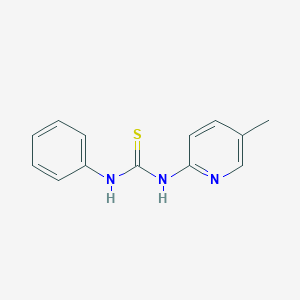
1-(5-Methylpyridin-2-yl)-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylpyridin-2-yl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a pyridine ring substituted with a methyl group at the 5-position and a phenyl group attached to the thiourea moiety. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylpyridin-2-yl)-3-phenylthiourea typically involves the reaction of 5-methyl-2-aminopyridine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
5-Methyl-2-aminopyridine+Phenyl isothiocyanate→this compound
The reaction mixture is usually stirred for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). The product is then isolated by filtration, washed with a suitable solvent, and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylpyridin-2-yl)-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
1-(5-Methylpyridin-2-yl)-3-phenylthiourea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Agriculture: The compound is explored for its herbicidal and pesticidal properties, contributing to crop protection and pest management.
Material Science: It is used in the synthesis of novel materials with specific electronic and optical properties, such as conducting polymers and organic semiconductors.
Biological Studies: The compound is investigated for its role in enzyme inhibition and protein binding, providing insights into biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyridin-2-yl)-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the aromatic rings can engage in π-π interactions with aromatic amino acids in proteins, influencing protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridyl)-3-phenylthiourea: Similar structure but lacks the methyl group on the pyridine ring.
1-(4-Methylpyridin-2-yl)-3-phenylthiourea: Methyl group is at the 4-position instead of the 5-position.
1-(5-Methylpyridin-2-yl)-3-(4-methylphenyl)thiourea: Additional methyl group on the phenyl ring.
Uniqueness
1-(5-Methylpyridin-2-yl)-3-phenylthiourea is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its electronic properties and reactivity. This structural feature may result in distinct biological activities and chemical behavior compared to its analogs.
Properties
CAS No. |
53385-82-3 |
|---|---|
Molecular Formula |
C13H13N3S |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
1-(5-methylpyridin-2-yl)-3-phenylthiourea |
InChI |
InChI=1S/C13H13N3S/c1-10-7-8-12(14-9-10)16-13(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H2,14,15,16,17) |
InChI Key |
ZKZLRESTVSYVON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B12448529.png)
![1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12448533.png)
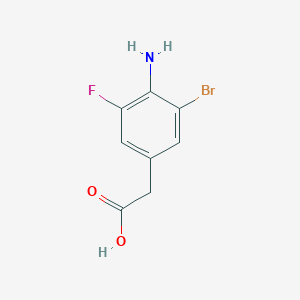

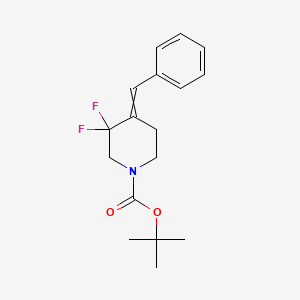
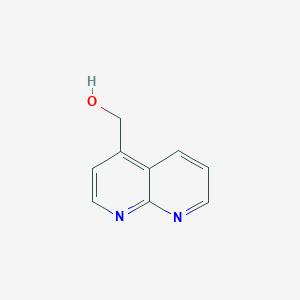
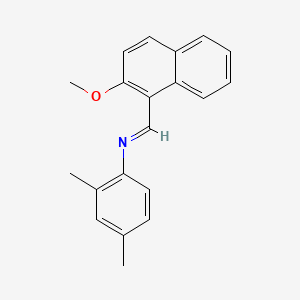
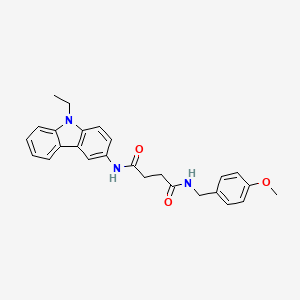


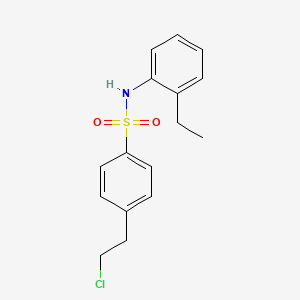

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12448612.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12448621.png)
